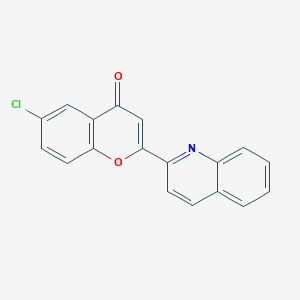
6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and chromenone moieties in its structure suggests that it may exhibit unique biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-chloroquinoline with a suitable chromenone precursor. One common method involves the reaction of 2-chloroquinoline with 4-hydroxycoumarin in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline-chromenone compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Quinolin-2-yl)-4H-chromen-4-one: Lacks the chloro substituent, which may affect its biological activity.
6-Bromo-2-(quinolin-2-yl)-4H-chromen-4-one: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and properties.
2-(Quinolin-2-yl)-4H-benzo[d][1,3]oxazine: Contains a benzo[d][1,3]oxazine ring instead of a chromenone ring, leading to different chemical and biological properties.
Uniqueness
The presence of the chloro group in 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one makes it unique compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
2508-13-6 |
|---|---|
Molekularformel |
C18H10ClNO2 |
Molekulargewicht |
307.7 g/mol |
IUPAC-Name |
6-chloro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10ClNO2/c19-12-6-8-17-13(9-12)16(21)10-18(22-17)15-7-5-11-3-1-2-4-14(11)20-15/h1-10H |
InChI-Schlüssel |
GAPZLCOEGUSIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


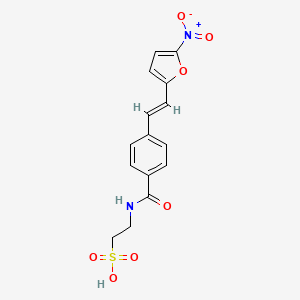
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
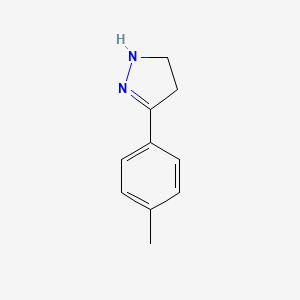
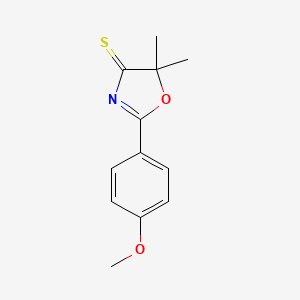
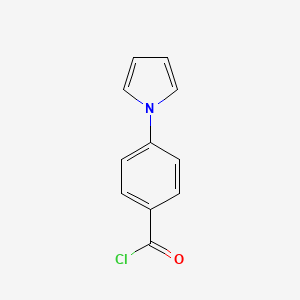
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
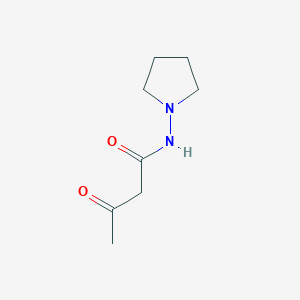

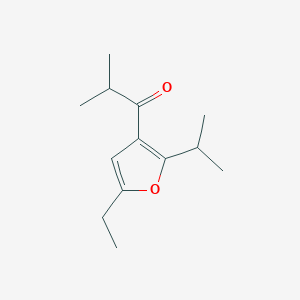
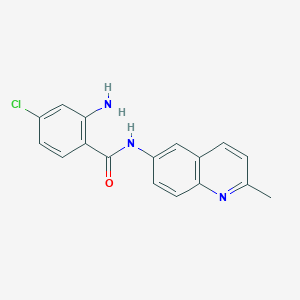
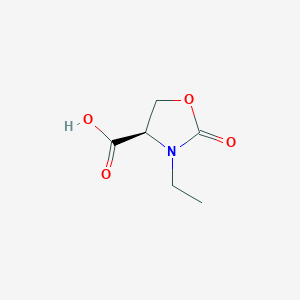
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
